Guaiene

Description

Structural Diversity within the Guaiane (B1240927) Sesquiterpenoid Family

The guaiane sesquiterpenoid family exhibits significant structural diversity beyond the basic hydrocarbon skeleton. This diversity arises from variations in oxidation states, the presence of different functional groups (such as hydroxyl, carbonyl, and carboxyl groups), and further cyclization or rearrangement reactions. Guaiane-type sesquiterpenes can be found as simple hydrocarbons like guaiene, or in more complex forms such as sesquiterpene lactones (guaianolides), sesquiterpene dimers, and trimers nih.govresearchgate.net.

Guaianolides, characterized by the presence of a lactone ring fused to the guaiane skeleton, represent a significant subclass with numerous reported compounds researchgate.netnih.gov. These lactones can vary in the position of the lactone ring fusion (e.g., 12,6-guaianolides and 12,8-guaianolides), contributing further to the structural complexity researchgate.net. Additional modifications, such as hydroxylation, epoxidation, and chlorination, are also observed, leading to a wide array of derivatives with distinct chemical properties nih.govnih.govnih.gov.

The structural variations within the guaiane family are often linked to their diverse biological activities and their distribution across numerous plant families, including Asteraceae, Zingiberaceae, Thymelaeaceae, and Lamiaceae researchgate.netnih.govresearchgate.net. They have also been isolated from fungi and marine organisms nih.govrsc.orgnih.gov.

Here is a table illustrating some examples of guaiane-type sesquiterpenes and their sources:

| Compound Name | Type of Guaiane Sesquiterpene | Natural Source Examples |

| α-Guaiene | Hydrocarbon | Bulnesia sarmientoi, Pellia epiphylla, Cannabis sativa cannabisdatabase.cawikipedia.orgbeilstein-journals.org |

| Thapsigargin | Guaianolide | Thapsia garganica researchgate.net |

| Arglabin | Guaianolide | Centaurea species nih.gov |

| Chlorohyssopifolins | Chlorinated Guaianolides | Centaurea hyssopifolia nih.gov |

| Echinofloranolides | Guaianolides (Epoxy) | Echinogorgia flora (marine gorgonian) rsc.org |

| Phaeocaulisins | Guaiane derivatives | Curcuma phaeocaulis researcher.life |

| Recurvatianes | Oxygenated Guaianes | Perezia recurvata nih.gov |

| Biscogniauxiaols | Guaiane derivatives | Biscogniauxia petrensis (endophytic fungus) nih.gov |

Academic Significance and Contemporary Research Trajectories of Guaiane-Type Sesquiterpenes

Guaiane-type sesquiterpenes, including this compound and its derivatives, hold significant academic interest due to their complex structures, diverse biological activities, and intricate biosynthetic pathways. Research in this area spans various disciplines, including organic chemistry, natural product chemistry, pharmacology, and chemical biology.

Contemporary research trajectories for guaiane-type sesquiterpenes focus on several key areas:

Isolation and Structure Elucidation: Ongoing efforts involve the isolation of novel guaiane compounds from diverse natural sources using advanced chromatographic and spectroscopic techniques such as GC-MS, NMR, and ECD nih.govrsc.orgontosight.aitandfonline.com. This includes the identification of new skeletal variations and stereoisomers nih.govnih.gov.

Biosynthesis: Studies investigate the enzymatic pathways and mechanisms involved in the formation of the guaiane skeleton from farnesyl diphosphate (B83284) and the subsequent modifications that lead to structural diversity researchgate.netnih.govnih.gov. Understanding these biosynthetic routes can inform synthetic strategies and metabolic engineering efforts.

Chemical Synthesis: The total synthesis of complex guaiane-type sesquiterpenes is an active area of research in organic chemistry beilstein-journals.orgresearchgate.netbeilstein-journals.orgacs.orgrsc.org. The challenging bicyclic and often highly functionalized nature of these molecules requires the development of novel synthetic methodologies and strategies acs.orgrsc.org.

Biological Activity Evaluation: Guaiane-type sesquiterpenes are widely studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antioxidant, neuroprotective, and notably, antitumor effects researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Research involves in vitro and in vivo assays to determine the potency and mechanisms of action of these compounds nih.govnih.govresearchgate.netgoogle.com. Specific examples include the investigation of guaianolides as cytotoxic agents against cancer cell lines and the study of their anti-inflammatory properties nih.govresearchgate.netgoogle.com.

Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring the relationship between the structural features of guaiane sesquiterpenes and their biological activities nih.govresearchgate.net. This involves synthesizing or isolating derivatives and evaluating how structural modifications impact their efficacy and selectivity.

Development of Therapeutics: Promising guaiane-type sesquiterpenes with potent biological activities are being investigated as potential lead compounds for drug discovery researchgate.netgoogle.comresearchgate.net. For instance, mipsagargin, a prodrug derived from the guaianolide thapsigargin, has undergone clinical trials for certain cancers researchgate.netnih.govresearchgate.net.

The academic significance of guaiane-type sesquiterpenes lies in their contribution to the understanding of terpene biosynthesis, the development of synthetic strategies for complex natural products, and their potential as sources of new therapeutic agents. Research continues to uncover novel structures and biological activities within this important class of natural compounds.

Structure

3D Structure

Properties

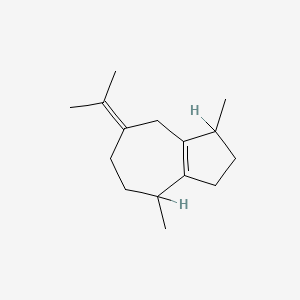

IUPAC Name |

1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQERSGRNPMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)CC2=C1CCC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859150 | |

| Record name | 1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile greenish-yellow liquid; Earthy, spicy aroma | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.918 | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-84-6 | |

| Record name | beta-Guaiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Bioengineering of Guaiene

Elucidation of Guaiene Biosynthetic Pathways

The biosynthesis of sesquiterpenes, including this compound, follows a common initial step involving a key isoprenoid precursor. Subsequent enzymatic reactions dictate the final cyclic structure.

Role of Farnesyl Diphosphate (B83284) (FPP) as a Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate, is a crucial precursor for the biosynthesis of all sesquiterpenes. wikipedia.orgresearchgate.net This C₁₅ molecule is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) (MVA) pathway or the non-mevalonate (MEP) pathway in organisms. openagrar.de The availability of FPP can play a key role in determining the accumulation levels of sesquiterpenes like α-guaiene. openagrar.deopenagrar.de

Enzymatic Cyclization Mechanisms and Putative Macrocyclic Intermediates in this compound Formation (e.g., Germacrene-like intermediates)

The formation of the characteristic bicyclic structure of this compound from the linear FPP involves enzymatic cyclization reactions catalyzed by sesquiterpene synthases. Guaiane-type sesquiterpenes are thought to be synthesized via a two-step cyclization process. The first step involves a C1-to-C10 cyclization, which generates a macrocyclic intermediate, often described as germacrene-like. scirp.orgnih.gov This macrocyclic intermediate then undergoes a second cyclization event, typically a C2-to-C6 cyclization, to form the guaiane (B1240927) skeleton. scirp.orgnih.gov Germacrene A is considered a central intermediate in the biosynthesis of many 1,10-cyclized sesquiterpenes and can be a precursor to guaiane sesquiterpenes through specific protonation and cyclization events. nih.govd-nb.info Germacrene B is also highlighted as an important intermediate in the biosynthesis of eudesmane (B1671778) and guaiane sesquiterpenes, potentially yielding these structures upon reprotonation and a second cyclization. nih.govresearchgate.net

Characterization of this compound Synthase Enzymes

Sesquiterpene synthases (TPSs) are the enzymes responsible for catalyzing the cyclization of FPP into diverse sesquiterpene structures, including this compound. nih.govscirp.orgoup.com

Identification and Cloning of δ-Guaiene Synthase (GS) Genes from Plant and Microbial Sources (e.g., Aquilaria species)

Genes encoding δ-guaiene synthase (GS), a type of sesquiterpene cyclase, have been identified and cloned from various sources, notably from Aquilaria species, which are known for producing agarwood containing this compound. scirp.orgnih.govscirp.orgpeerj.com Studies have isolated cDNA clones encoding δ-guaiene synthase from Aquilaria microcarpa, A. crassna, and A. sinensis. scirp.orgnih.govpeerj.comnih.gov These genes are often organized as a multigene family in Aquilaria plants. scirp.org The isolation and cloning of these genes are crucial steps in understanding the genetic basis of this compound production and for potential bioengineering applications. For instance, full-length cDNA sequences of sesquiterpene synthases (ASS1-3) with δ-guaiene as a major product have been cloned from A. sinensis. nih.gov Similarly, sesquiterpene synthase genes (AmGS3 and AmGS4) highly homologous to putative delta-guaiene (B1206229) synthase from Aquilaria sinensis have been isolated and cloned from Aquilaria malaccensis. ikm.org.my

Functional Analysis of Sesquiterpene Synthases (TPSs) Catalyzing this compound Production

Functional analysis of cloned sesquiterpene synthases expressed in heterologous systems, such as Escherichia coli or Saccharomyces cerevisiae, has confirmed their catalytic activity in converting FPP into this compound and other sesquiterpenes. nih.govoup.comoup.com Recombinant enzymes from Aquilaria species have been shown to produce δ-guaiene, often alongside other sesquiterpenes like α-guaiene and α-humulene, from FPP substrate. scirp.orgnih.gov Some enzymes specifically produce α-guaiene as a main product. oup.comgoogle.com Functional characterization involves incubating the recombinant enzyme with FPP and analyzing the reaction products using techniques like GC-MS. scirp.orgresearchgate.netmdpi.com These analyses reveal the catalytic specificity of the enzymes and the range of sesquiterpenes produced.

Molecular Mechanisms of Enzyme Catalysis and Substrate Specificity in this compound Biosynthesis

The molecular mechanisms by which sesquiterpene synthases catalyze the cyclization of FPP are complex and involve precise protein folding and active site interactions. These enzymes typically contain conserved motifs, such as the DDxxD motif, which is known to be a divalent metal-ion binding site essential for catalysis. peerj.comoup.com Other conserved regions, like the RPx₈W motif, are also found in these enzymes. oup.comresearchgate.net Molecular modeling and site-directed mutagenesis studies have provided insights into the residues critical for substrate binding and product specificity. For example, specific amino acid residues in the active site of Vitis vinifera TPS24 (VvGuaS) have been shown to be responsible for its predominant α-guaiene synthase activity, and mutations in these residues can alter the product profile. oup.com The structure of the N-terminal domain of δ-guaiene synthase has also been suggested to be important for proper protein folding and catalytic activity. nih.govresearchgate.net While enzymes like δ-guaiene synthase primarily produce δ-guaiene, they can also yield multiple sesquiterpene compounds, indicating a degree of catalytic promiscuity influenced by the enzyme's structure and reaction conditions. scirp.org

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering approaches aim to enhance the production of natural compounds like this compound in suitable host organisms by modifying their metabolic pathways. This typically involves manipulating genes encoding key enzymes in the biosynthetic route and optimizing cellular processes.

Heterologous Expression of this compound Synthase Genes in Recombinant Microbial Hosts (e.g., Escherichia coli, Chlamydomonas reinhardtii)

Heterologous expression of plant-derived this compound synthase genes in microbial hosts is a key strategy for producing this compound through fermentation. Escherichia coli has been successfully utilized as a host for expressing this compound synthase genes from Aquilaria species wikipedia.orgwikipedia.orgwikipedia.orghmdb.ca. Recombinant E. coli strains expressing these synthases, using farnesyl pyrophosphate as a substrate, have been shown to produce δ-guaiene as a major product wikipedia.orgwikipedia.org. This demonstrates the potential of using engineered bacteria as biocatalysts for this compound production. While Chlamydomonas reinhardtii is recognized as a promising host for heterologous expression of terpenoid biosynthetic pathways, including those producing this compound isomers, detailed studies specifically on enhanced this compound production in this microalga through this compound synthase expression are less extensively documented in the provided search results nih.govlipidmaps.orgguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. However, microalgae offer potential as photosynthetic production platforms, converting CO₂ into energy and potentially serving as hosts for algal or plant-derived biosynthetic pathways wikipedia.org.

Optimization of Isoprenoid Precursor Flux through Pathway Engineering (e.g., Mevalonate Pathway)

Increasing the availability of the precursor molecule, FPP, is crucial for enhancing this compound production in engineered microbial hosts. Metabolic engineering of the isoprenoid biosynthesis pathways, particularly the mevalonate (MVA) pathway, has proven effective in increasing the flux towards FPP synthesis wikipedia.orgnih.govebi.ac.ukwikipedia.orgwikipedia.orgnih.govnih.gov. In Escherichia coli, the native isoprenoid pathway is the methylerythritol phosphate (B84403) (MEP) pathway; however, the introduction and engineering of the heterologous MVA pathway from organisms like Streptomyces species can significantly elevate FPP pools wikipedia.orgebi.ac.uk. Co-expression of FPP synthase and this compound synthase genes in an E. coli strain engineered with the MVA pathway has resulted in appreciable production of δ-guaiene ebi.ac.uk. Supplementation with mevalonate precursors can further enhance this compound biosynthesis in such engineered strains ebi.ac.uk. Balancing the activity levels of enzymes within the engineered pathway is essential for optimal flux and preventing the accumulation of toxic intermediates wikipedia.orgwikipedia.org.

Strategies for Improving this compound Yields in Bioreactor Systems

Here is a table illustrating the impact of MVA pathway engineering and precursor supplementation on δ-guaiene production in engineered E. coli:

| Engineered E. coli Strain | Culture Medium | Supplementation | δ-Guaiene Production (μg/ml culture) |

| Expressing FPS + GS | Nutrient-enriched broth | None | Appreciable amount ebi.ac.uk |

| Expressing FPS + GS with MVA pathway | Nutrient-enriched broth | None | Elevated ebi.ac.uk |

| Expressing FPS + GS with MVA pathway | Nutrient-enriched broth | MVL | 31.4 ebi.ac.uk |

Chemoenzymatic and Biocatalytic Approaches in this compound-Related Transformations

Chemoenzymatic and biocatalytic approaches leverage the specificity of enzymes and microorganisms to perform targeted chemical transformations, offering potential routes for synthesizing this compound isomers or generating novel guaiane-type derivatives.

Enzymatic Conversion of Related Sesquiterpene Precursors or Analogs to this compound Isomers

The biosynthesis of this compound isomers from the precursor FPP involves enzymatic cyclization reactions catalyzed by terpene synthases wikipedia.orgwikipedia.orgebi.ac.ukthegoodscentscompany.com. As discussed in the biosynthesis section, germacrene A, an intermediate formed from FPP, can undergo further enzymatic cyclization to yield guaiane skeletons wikipedia.orguni.luthegoodscentscompany.com. This compound synthases specifically catalyze the formation of this compound isomers like δ-guaiene and α-guaiene from FPP, often via germacrene intermediates wikipedia.orgwikipedia.org. While the direct enzymatic conversion of sesquiterpene analogs to this compound isomers is not explicitly detailed as a separate process in the provided results beyond the natural biosynthetic route from FPP and its intermediates, the study of these biosynthetic enzymes provides insight into the specific transformations that lead to the this compound structure wikipedia.orgwikipedia.orgthegoodscentscompany.com. Understanding the mechanisms of this compound synthases can inform future efforts in biocatalytic synthesis or modification of related sesquiterpenes to yield this compound isomers.

Microbial Biotransformation of Guaiane-Type Sesquiterpenes into Novel Derivatives (e.g., from Guaiol)

Microbial biotransformation utilizes the metabolic capabilities of microorganisms to modify existing compounds, offering a route to generate novel derivatives of guaiane-type sesquiterpenes. Studies have demonstrated the microbial transformation of (-)-Guaiol, a guaiane-type sesquiterpene alcohol, by various fungi flybase.org. For instance, transformation of (-)-Guaiol by Rhizopus stolonifer yielded a hydroxylated product, 1-guaiene-9β,11-diol flybase.org. Cunninghamella elegans afforded mono- and dihydroxylated products, 1-guaiene-3β,11-diol and 1(5)-guaiene-3β,9α,11-triol, while Macrophomina phaseolina produced oxidative products, 1(5)-guaien-11-ol-6-one and 1-guaien-11-ol-3-one flybase.org. These examples highlight the potential of microbial biocatalysts to introduce functional groups and structural modifications to the guaiane skeleton, leading to the generation of novel compounds with potentially altered properties flybase.orgnih.govuni.luguidetopharmacology.org. This approach complements metabolic engineering by providing methods for diversifying the chemical space around the guaiane core structure.

Here is a table summarizing the microbial transformation of (-)-Guaiol by different fungi:

| Substrate | Microorganism | Products |

| (-)-Guaiol | Rhizopus stolonifer | 1-guaiene-9β,11-diol |

| (-)-Guaiol | Cunninghamella elegans | 1-guaiene-3β,11-diol, 1(5)-guaiene-3β,9α,11-triol |

| (-)-Guaiol | Macrophomina phaseolina | 1(5)-guaien-11-ol-6-one, 1-guaien-11-ol-3-one |

Biocatalyst Development for Selective Oxidation of this compound to Functionalized Products (e.g., Rotundone)

The selective oxidation of this compound, particularly α-guaiene, to valuable functionalized products such as (-)-rotundone is a subject of significant interest, driven by the desirable peppery aroma imparted by rotundone (B192289) in various applications, including the flavor and fragrance industry. While chemical synthesis routes exist, biocatalysis offers a potentially more environmentally friendly and selective approach for this transformation. In nature, rotundone is believed to form from α-guaiene through oxidation, which can occur via aerial oxidation, reactive oxygen species, or enzymatic processes. google.comgoogle.com

Biocatalytic strategies for the oxidation of this compound to rotundone primarily involve the use of specific enzymes or whole-cell systems expressing these enzymes. Research has identified several classes of enzymes capable of catalyzing this conversion.

One key enzymatic pathway involves cytochrome P450 enzymes. Specifically, an α-guaiene 3-oxidase cytochrome P450, also referred to as α-guaiene 2-oxidase VvSTO2 (CYP71BE5), has been identified in grapevine (Vitis vinifera) cultivar Syrah. google.comnih.govoup.com This enzyme is capable of catalyzing the oxidation of α-guaiene at the C2 position, leading to the formation of (-)-rotundone. nih.govoup.com Studies have indicated that VvSTO2 exhibits substrate-specificity and selectivity for this transformation. google.com The accumulation of rotundone in grapevines is suggested to depend on both the biosynthesis of the α-guaiene precursor and the expression of the VvSTO2 enzyme. oup.com

Beyond isolated enzymes, recombinant microorganisms have been engineered to serve as biocatalysts for this oxidation. For instance, Escherichia coli cells expressing cytochrome P450 enzymes, sourced from organisms like Bacillus subtilis and Bacillus cereus, in conjunction with an electron-transfer protein, have been successfully employed for the oxidation of α-guaiene to (-)-rotundone. mdpi.commdpi-res.comproquest.com These whole-cell systems offer a convenient platform for biocatalytic conversion.

Other enzymes implicated in the biocatalytic oxidation of this compound to rotundone include laccases and Rieske non-heme dioxygenases. google.comgoogle.com Fungal laccase enzymes, sometimes utilized with chemical mediators, have also demonstrated the ability to convert α-guaiene to rotundone through non-specific oxidation. oup.comresearchgate.netnih.gov

The enzymatic oxidation of α-guaiene can potentially proceed through intermediates. Oxidation at the C(3) position by certain enzymes can yield a corresponding secondary alcohol. This intermediate can then be further oxidized to rotundone using additional enzymes such as alcohol oxidase or alcohol dehydrogenase. google.com

Factors influencing the efficiency and yield of biocatalytic oxidation include reaction temperature and the presence of cofactors or co-oxidants. Optimal temperatures for enzymatic activity can range between 15 and 40 °C, with preferences often falling between 25 and 35 °C, and specifically around 30 °C in some cases. google.comgoogle.com The addition of enzymatic cofactors, such as Mg2+ salts, can help optimize enzyme activity. google.comgoogle.com Furthermore, the use of a co-oxidant can lead to increased yields in enzymatic oxidation processes. google.comgoogle.com

Natural Occurrence and Chemotaxonomic Distribution of Guaiene Isomers

Guaiene Presence in Plant Essential Oils and Resins

This compound isomers are notable constituents in several economically and olfactorily important plant sources.

Abundance and Isomer Distribution in Aquilaria Species (Agarwood)

Agarwood, the resinous heartwood from Aquilaria species, is highly valued for its aromatic properties, which are largely attributed to the presence of sesquiterpenes, including guaienes nih.govfrontiersin.org. Studies on Aquilaria species have identified alpha-guaiene (B1239748) and delta-guaiene (B1206229) as main sesquiterpenoids in agarwood nih.govfrontiersin.orgjst.go.jp. The production of these sesquiterpenes in Aquilaria can be induced by various factors, such as fungal infection or treatment with methyl jasmonate nih.govfrontiersin.org. Research using cultured cells of Aquilaria has shown that the accumulation and production of sesquiterpenes like alpha-guaiene and delta-guaiene can be induced, with delta-guaiene often being the most abundant sesquiterpene in the cells after induction nih.govresearchgate.net. Another study on Aquilaria crassna cell culture also reported the induction of alpha-guaiene and delta-guaiene synthesis frontiersin.org. This compound-type sesquiterpenes in agarwood are thought to be synthesized via a two-step cyclization process involving a germacrene-like intermediate nih.gov. This compound-1(10),11-diene-15-ol has also been found in agarwood resin extracts from Aquilaria crassna induced by mycotoxin-containing fungal extracts frim.gov.mycabidigitallibrary.org. The chemical composition of agarwood resin from Gyrinops walla, another agarwood-producing species, also includes this compound compounds, with their presence varying among populations frim.gov.my.

Characterization of this compound Content in Pogostemon cablin (Patchouli Oil)

Patchouli oil, derived from Pogostemon cablin, is another significant source of this compound isomers. GC-MS analysis of patchouli oil has revealed the presence of both alpha-guaiene and delta-guaiene as major components unpatti.ac.idoshadhi.co.uknih.gov. One study on Indonesian patchouli oil found alpha-guaiene at 18.61% and delta-guaiene at 18.90% unpatti.ac.id. These levels were comparable to findings in patchouli oil from other regions, although the relative proportions of isomers and other compounds can vary unpatti.ac.idniscpr.res.innih.gov. Other studies on patchouli oil have also reported the presence of alpha-guaiene and delta-guaiene among the main constituents oshadhi.co.uknih.govneliti.com. The concentration of alpha-guaiene in patchouli oil can vary based on factors like extraction methods and plant sources .

Here is a table summarizing the this compound isomer content in a sample of Indonesian patchouli oil:

| Compound | Percentage (%) |

| alpha-Guaiene | 18.61 |

| delta-Guaiene | 18.90 |

| Patchouli alcohol | 22.70 |

| beta-Patchoulene | 4.56 |

| trans-Caryophyllene | 7.96 |

| Seychellene | 5.70 |

| Azulene | 8.74 |

Identification of this compound in Other Botanical Sources (e.g., Vitis vinifera Syrah berry skins, Ambrosia artemisiifolia)

Alpha-guaiene has been identified in the exocarp (skin) of Vitis vinifera (grapevine), particularly in the Syrah cultivar nih.govnih.govives-openscience.eu. It is present at a high concentration in Syrah grape skin and is considered a precursor to (-)-rotundone, a compound responsible for the spicy aroma in wines nih.govnih.govives-openscience.eubiorxiv.org. The accumulation of alpha-guaiene in Syrah grapes is linked to the expression of the enzyme VvSTO2, an alpha-guaiene 2-oxidase that transforms alpha-guaiene into (-)-rotundone nih.govnih.govives-openscience.eu. The expression level of VvSTO2 is higher in Syrah grape exocarp compared to other cultivars like Merlot, correlating with the higher levels of alpha-guaiene and (-)-rotundone nih.govnih.govives-openscience.eu.

In Ambrosia artemisiifolia (common ragweed), guaiane-type sesquiterpenes have been isolated nih.govu-szeged.hunih.gov. While the primary sesquiterpenes in Ambrosia are often of the pseudoguaiane type, guaianes with a 1,5-trans junction have also been reported nih.govu-szeged.hu. Studies have identified specific guaiane-type sesquiterpene glucosides in A. artemisiifolia nih.gov. Although not explicitly listed as major volatile components in all analyses, alpha-guaiene has been detected in Ambrosia artemisiifolia u-szeged.hutandfonline.com.

This compound isomers have also been reported in other plant sources, including Bulnesia sarmientoi (guaiac wood), where alpha-guaiene was first isolated wikipedia.orgontosight.ai. Beta-guaiene has been reported in Pinus sylvestris and Cryptomeria japonica nih.gov.

Chemotaxonomic Significance of this compound Distribution in Plant Families

The distribution of specific sesquiterpenes, including this compound isomers, can hold chemotaxonomic significance, aiding in the classification and differentiation of plant species and families. The consistent presence of certain this compound isomers within a particular genus, such as Aquilaria or Pogostemon, can serve as a chemical marker for these groups nih.govjst.go.jposhadhi.co.uknih.gov. Variations in the abundance and isomer distribution of guaienes among different species within the same genus, or even among populations of the same species, can provide insights into genetic and environmental influences on secondary metabolite production frim.gov.my. For instance, the distinct profile of alpha-guaiene and its role in rotundone (B192289) biosynthesis in Vitis vinifera Syrah cultivar highlights the potential for chemotaxonomy at the cultivar level nih.govnih.govives-openscience.eu. While Ambrosia artemisiifolia is known for its diverse sesquiterpene profile, including guaianes, the specific types and prevalence of these compounds can contribute to understanding the chemical diversity within the Ambrosia genus and the Asteraceae family nih.govu-szeged.hu. The study of sesquiterpene profiles, including guaienes, continues to be a valuable tool in plant chemotaxonomy.

Advanced Isolation, Separation, and Purification Methodologies for Guaiene

Chromatographic and Distillation-Based Purification Strategies

Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Guaiene Isomer Separation

Preparative chromatography techniques, including both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in obtaining this compound and its isomers in high purity. These methods allow for the separation of target compounds from complex mixtures on a larger scale than analytical chromatography.

Preparative Gas Chromatography (Prep GC) is a well-established technique for isolating volatile components from complex matrices, such as essential oils. It involves coupling an analytical GC system with a sample collection system at the end of the column to efficiently isolate and collect volatile compounds. nmppdb.com.ng Prep GC requires high-resolution separations and the ability to handle relatively large injection volumes of neat samples. tcmsp-e.com Different column types, including packed columns for larger sample loads and capillary columns for enhanced separation efficiency, can be utilized in Prep GC. nmppdb.com.ng

Multidimensional Gas Chromatography (MDGC) represents a powerful advancement in GC for separating components in highly complex samples, offering increased peak capacity and resolution compared to one-dimensional GC. thegoodscentscompany.com This technique is particularly valuable for resolving compounds with similar structures, including isomers, that may co-elute on a single column. A study demonstrated the purification of alpha-guaiene (B1239748) from patchouli essential oil using a three-dimensional GC system. thegoodscentscompany.com This system employed columns with different stationary phases in series: (5%) diphenyl (95%) dimethylsiloxane as the first dimension, (100%) polyethylene (B3416737) glycol as the second dimension, and a custom-made ionic liquid-based (SLB-IL60) column as the third dimension. thegoodscentscompany.com This approach successfully purified alpha-guaiene, along with alpha-bulnesene and patchouli alcohol, allowing for the individual collection of each compound without interference. thegoodscentscompany.com Purity levels ranging from 85% to 95% were achieved for these sesquiterpenes using this multidimensional system. thegoodscentscompany.com

Preparative High-Performance Liquid Chromatography (Prep HPLC) is also utilized for the separation and purification of sesquiterpenes, including guaiane-type compounds. While GC is often preferred for highly volatile and non-polar compounds like many sesquiterpene hydrocarbons, HPLC is effective for separating compounds with different polarities and can be used for isomers. Preparative HPLC has been employed to purify guaiane-type sesquiterpene lactones from plant extracts, particularly for fractions that were not adequately resolved by other methods like liquid-liquid chromatography. In one instance, semi-preparative reversed-phase HPLC with a C18 column and an acetonitrile-water mobile phase was used for further purification of sesquiterpenoids after initial separation by high-speed countercurrent chromatography (HSCCC). This combined approach successfully separated sesquiterpenoid isomers like gamma-selinene (B3343283) and alpha-selinene (B1247522) with high purity, ranging from 95.2% to 98.5%.

Table 1 summarizes representative separation outcomes using multidimensional GC and combined HSCCC-Prep HPLC for sesquiterpenoids, including alpha-guaiene and related isomers.

| Compound | Method | Purity Achieved (%) | Average Amount Collected (µg) | Source Matrix |

| alpha-Guaiene | 3D-MDGC | 85-95 | ~160 | Patchouli essential oil thegoodscentscompany.com |

| alpha-Bulnesene | 3D-MDGC | 85-95 | ~295 | Patchouli essential oil thegoodscentscompany.com |

| Patchouli alcohol | 3D-MDGC | 85-95 | ~496 | Patchouli essential oil thegoodscentscompany.com |

| beta-Elemene | HSCCC + Prep HPLC | 97.1 | 54.1 mg | Germacrene A fermentation broth |

| Germacrene A | HSCCC + Prep HPLC | 95.2 | 28.5 mg | Germacrene A fermentation broth |

| gamma-Selinene | HSCCC + Prep HPLC | 98.2 | 4.6 mg | Germacrene A fermentation broth |

| beta-Selinene | HSCCC + Prep HPLC | 96.3 | 3.4 mg | Germacrene A fermentation broth |

| alpha-Selinene | HSCCC + Prep HPLC | 98.5 | 1.3 mg | Germacrene A fermentation broth |

Addressing Challenges of Co-elution and Matrix Interferences in this compound Purification

The purification of this compound from natural sources, such as essential oils, presents significant challenges primarily due to the complexity of the matrices and the presence of numerous compounds with similar physical and chemical properties. A major challenge is the co-elution of this compound with its structural isomers, such as beta- and delta-Guaiene (B1206229), which complicates their separation using conventional chromatographic methods.

Matrix interferences, caused by other compounds present in the crude extract, can also negatively impact the efficiency and selectivity of purification processes. These interferences can lead to reduced purity and yield of the target compound.

To overcome the challenges of co-elution and matrix interferences, advanced separation techniques and optimized sample preparation strategies are employed. Multidimensional Gas Chromatography (MDGC) is particularly effective in addressing co-elution issues in complex samples like essential oils by providing enhanced peak capacity and resolution. thegoodscentscompany.com By coupling columns with different separation mechanisms, MDGC can resolve compounds that overlap in one-dimensional separations. The application of three-dimensional GC has been shown to purify alpha-guaiene from patchouli oil, effectively separating it from co-eluting compounds. thegoodscentscompany.com Multidimensional GC, particularly in heart-cut mode, has also been demonstrated to be effective in removing matrix interferences in the analysis of flavors and fragrances. tcmsp-e.com

Optimized sample preparation techniques are also crucial for minimizing matrix effects. Methods such as extraction and filtration can help reduce or remove interfering components from the sample matrix before chromatographic analysis or purification. While sample preparation can introduce its own challenges, such as potential analyte loss, it is a vital step in enhancing the accuracy and efficiency of subsequent separation steps. Modifying chromatographic parameters to avoid the co-elution of analytes and interfering compounds is another strategy to mitigate matrix effects.

The combination of highly selective chromatographic techniques, such as MDGC or coupled HSCCC-Prep HPLC, with appropriate sample preparation methods is essential for achieving high purity levels of this compound and its isomers from complex natural matrices.

Advanced Spectroscopic Characterization and Stereochemical Elucidation of Guaiene

Comprehensive Spectroscopic Analysis for Guaiene Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for this compound Isomers and Derivatives

NMR spectroscopy is an indispensable tool for the complete assignment of hydrogen and carbon atoms within the this compound structure and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed. ¹H NMR provides information on the types of protons and their chemical environments, including their multiplicity and coupling constants, which helps in determining the connectivity of adjacent hydrogen-bearing carbons. ¹³C NMR, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). jst.go.jp

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for confirming structural assignments. COSY reveals correlations between coupled protons. HSQC correlates protons with the carbons to which they are directly attached, while HMBC shows correlations between protons and carbons separated by two or three bonds. researchgate.net These 2D NMR data are essential for piecing together the carbon skeleton and the positions of substituents in complex guaiane (B1240927) structures. nih.govresearchgate.net For instance, HMBC analysis has been used to confirm the location of double bonds and the connectivity of methyl groups in guaiane-type sesquiterpenoids. jst.go.jp

NMR data for guaiane derivatives often reveal characteristic signals. For example, studies on guaiane sesquiterpenes from Curcuma phaeocaulis and Ulva fasciata have utilized 1D and 2D NMR to elucidate the structures of new compounds, identifying the presence of specific functional groups and the arrangement of the bicyclic system. nih.govnih.gov Similarly, NMR spectroscopy, including COSY, HMQC, HMBC, and NOESY, was crucial in determining the structures of new guaiane acid derivatives from Achillea coarctata. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight information, which is critical for confirming the elemental composition of this compound isomers and their derivatives (C₁₅H₂₄). nih.govnih.govuni.lunih.govnih.govnih.gov HRMS can distinguish between compounds with very similar nominal masses. Furthermore, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of these compounds. nih.govlibretexts.org Electron ionization (EI) mass spectrometry of alpha-guaiene (B1239748), for example, shows characteristic fragment ions that provide clues about the structure and the points of cleavage within the molecule. nist.gov Analyzing these fragmentation pathways helps in confirming the proposed structures derived from NMR data and in identifying unknown guaiane-type compounds by comparing their fragmentation patterns to those of known standards. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound structure, such as C-H stretches, C=C stretches (alkene), and potentially O-H stretches if the compound is a hydroxylated derivative. jst.go.jpontosight.ai Characteristic absorption bands in the IR spectrum provide supportive evidence for the structural features deduced from NMR and MS data. UV-Vis spectroscopy can be useful for detecting conjugated double bonds or other chromophores within the molecule, although simple this compound isomers with isolated double bonds may not exhibit strong UV-Vis absorption in the typical range. The presence of hydroxyl groups in guaiane derivatives is often indicated by a broad absorption band around 3400 cm⁻¹ in the IR spectrum. jst.go.jp

Application of X-ray Crystallography for Crystalline Guaiane-Type Compounds and Derivatives

While this compound itself is typically an oil, X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure, including the absolute configuration, of crystalline guaiane-type compounds and their derivatives. nih.govscielo.brfigshare.comresearchgate.netresearchgate.net This method provides precise bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of the molecular structure and stereochemistry. bu.edu X-ray crystallographic analysis has been successfully applied to elucidate the structures of novel guaiane-type sesquiterpenes isolated from natural sources, such as those found in Curcuma phaeocaulis and dimeric guaianes from Xylopia. nih.govfigshare.com This technique is particularly valuable for complex structures where spectroscopic data alone may not be sufficient for complete stereochemical assignment. scielo.brresearchgate.net

Determination of Absolute Configuration of this compound Stereoisomers

This compound isomers and guaiane derivatives often possess multiple chiral centers, leading to the existence of various stereoisomers. Determining the absolute configuration (R or S) at each chiral center is essential for a complete stereochemical description.

Application of Cahn-Ingold-Prelog (CIP) Rules for R/S Assignment of Chiral Centers

The Cahn-Ingold-Prelog (CIP) sequence rules are the standard method for assigning the R or S configuration to chiral centers in a molecule. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This involves assigning priorities to the four substituents attached to a chiral carbon based on atomic number. The atom with the highest atomic number directly attached to the chiral center receives the highest priority. If there is a tie, the atoms further away from the chiral center are considered following specific rules. wikipedia.orglibretexts.orgmasterorganicchemistry.com Once the priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The configuration is then determined by tracing a path from the highest priority group to the second highest and then to the third highest. If this path is clockwise, the chiral center is assigned the (R) configuration; if it is counterclockwise, it is assigned the (S) configuration. libretexts.orglibretexts.org The application of CIP rules, often in conjunction with experimental data such as optical rotation and spectroscopic analysis (particularly NOESY in NMR for relative configuration, which can then be correlated to absolute configuration if one center is known), is fundamental for the stereochemical characterization of this compound stereoisomers and their derivatives. researchgate.net

Experimental Methods for Absolute Stereochemistry Determination (e.g., X-ray Diffraction, Vibrational Circular Dichroism (VCD), Chiroptical Spectroscopy, Crystalline Sponge Method)

Determining the absolute stereochemistry of chiral molecules like this compound isomers is a fundamental aspect of structural elucidation. Several advanced spectroscopic and diffraction methods are employed for this purpose.

X-ray Diffraction (XRD) is considered a gold standard technique for determining the three-dimensional structure of molecules at atomic resolution, including their absolute configuration. cesamo.frdaneshyari.com This method relies on obtaining high-quality single crystals of the compound of interest. cesamo.frspectroscopyeurope.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure and stereochemistry. cesamo.fr While powerful, the requirement for suitable single crystals can be a limitation, especially for compounds that are difficult to crystallize or are obtained as oils or amorphous solids. spectroscopyeurope.comucl.ac.ukfrontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. americanlaboratory.comrsc.org VCD spectra are highly sensitive to the three-dimensional structure and conformation of a molecule. rsc.org The absolute configuration of a chiral molecule can be determined by comparing the experimental VCD spectrum with theoretical spectra calculated for the possible enantiomers using computational methods like Density Functional Theory (DFT). spectroscopyeurope.comamericanlaboratory.com If the signs and relative magnitudes of the bands in the experimental and calculated spectra match, the absolute configuration is assigned. spectroscopyeurope.comamericanlaboratory.com VCD is particularly valuable for analyzing chiral molecules in solution, overcoming the crystallization challenges associated with XRD. americanlaboratory.comrsc.org It has emerged as a reliable tool for determining the absolute configuration of natural products. rsc.orgresearchgate.net

Chiroptical Spectroscopy encompasses a range of techniques that probe the interaction of polarized light with chiral substances. daneshyari.com Besides VCD, this includes Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Raman Optical Activity (ROA). daneshyari.comresearchgate.netresearchgate.net These methods provide complementary information about the stereochemistry and conformation of chiral molecules. daneshyari.comresearchgate.net ECD, for instance, measures the differential absorption of left and right circularly polarized ultraviolet-visible light and is often used for molecules containing chromophores. daneshyari.com Chiroptical methods, in conjunction with computational chemistry, have become powerful tools for stereochemical analysis. researchgate.netamu.edu.pl

Crystalline Sponge Method is a relatively newer technique that allows for the determination of the crystal structure, including absolute stereochemistry, of compounds that are difficult or impossible to crystallize in their pure form. ucl.ac.ukfrontiersin.orgnih.gov In this method, the non-crystalline target molecule is absorbed into the pores of a pre-grown porous metal-organic framework (MOF) crystal, which acts as a "crystalline sponge". ucl.ac.ukfrontiersin.orgnih.gov The guest molecules are ordered within the pores, allowing for their structure to be determined by single-crystal X-ray diffraction of the host-guest complex. ucl.ac.ukfrontiersin.orgnih.gov This technique has shown promise for analyzing oily or trace amounts of compounds. frontiersin.orgnih.gov

Stereochemical Analysis of Synthesized and Naturally Occurring this compound Forms

The stereochemical analysis of this compound isomers isolated from natural sources and those obtained through synthesis is crucial for understanding their properties and ensuring the correct structural assignment. Guaienes exist in nature in various isomeric forms, with specific absolute configurations at their stereocenters. For example, α-guaiene is often reported as the (1S,4S,7R) enantiomer. nih.gov

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are routinely used for the identification and characterization of this compound isomers in complex mixtures like essential oils. ontosight.ai GC-MS can detect and quantify the different isomers present. ontosight.aiscirp.org NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure and connectivity of the molecule, which is essential for confirming the assigned stereochemistry. ontosight.airesearchgate.net IR spectroscopy helps in identifying functional groups. ontosight.ai

The absolute stereochemistry of naturally occurring this compound isomers has been investigated using methods like X-ray diffraction and chiroptical spectroscopy. For instance, the absolute configuration of related sesquiterpenoids has been assigned by combining X-ray diffraction and comparison of specific optical rotation values. researchgate.netresearchgate.net Chiroptical spectroscopic methods, such as VCD and ECD, are also applied to determine the absolute configuration of natural products, including sesquiterpenes. researchgate.netresearchgate.net

Studies on the autoxidation of α-guaiene highlight the complexity of the downstream products, whose structures and stereochemistry are elucidated using spectroscopic data and X-ray crystallography. acs.org This demonstrates the importance of rigorous stereochemical analysis when studying transformations of this compound isomers.

The stereochemical analysis of synthesized this compound forms involves confirming that the synthetic route yields the desired isomer with the correct absolute and relative configurations. This often involves comparing the spectroscopic data (NMR, MS, IR) and chiroptical properties (optical rotation, VCD, ECD) of the synthesized product with those of naturally occurring standards or with calculated values. For example, in the synthesis of related compounds, the stereochemistry was confirmed by comparing spectroscopic data and using X-ray analysis. researchgate.net

Differences in the stereochemical distribution of compounds, including sesquiterpenes like this compound, can be used to differentiate between plant cultivars or geographical origins of essential oils. acgpubs.org Chiral gas chromatography columns can be employed to analyze the enantiomeric distribution of chiral components in essential oils, providing a "chiral fingerprint". acgpubs.org While chemical tests like the presence or absence of specific sesquiterpenes can be indicative, stereochemical tests, such as analyzing the enantiomeric composition, can offer a more subtle method for authentication. acgpubs.org

Chemical Synthesis and Derivatization of Guaiene and Guaiane Type Compounds

Methodologies for the Chemical Synthesis of Guaiene and its Structural Analogs

The construction of the guaiane (B1240927) skeleton, characterized by a fused five- and seven-membered ring system, requires precise control over ring formation and stereochemistry.

The total synthesis of guaiane sesquiterpenes has been an active area of research, leading to the development of various strategies to assemble the core hydroazulene structure. A common challenge is the stereoselective construction of the bicyclic system with its multiple chiral centers.

One notable approach involves the use of a transannular Morita-Baylis-Hillman reaction on a medium-sized cyclic ketoenone. This method has been successfully applied to generate the central core of the guaiane family of sesquiterpenoids, providing a pathway to enantiopure functionalized decahydroazulene derivatives mdpi.com. This strategy was utilized in an approximation to the synthesis of several guaiane sesquiterpenes, including γ-Gurjunene and an advanced intermediate for the total synthesis of Palustrol mdpi.com.

Another key strategy focuses on the construction of the hydroazulene core via cycloisomerization or ring-closing metathesis (RCM) after the allylation of a cyclopentanecarbaldehyde. However, these methods are not always suitable for highly congested systems acs.org. To overcome this, alternative methods like the Dieckmann condensation of a bicyclic lactone system have been employed to create the challenging tri-cis-fused hydroazulene core, as demonstrated in the first total synthesis of (−)-dendroside C aglycon acs.org.

The table below summarizes key reactions and their applications in the total synthesis of the guaiane skeleton.

| Key Reaction | Description | Application Example | Reference |

| Transannular Morita-Baylis-Hillman Reaction | An intramolecular reaction within a medium-sized ring to form the bicyclic guaiane core under kinetic resolution. | Synthesis of the core structure for γ-Gurjunene and Palustrol. | mdpi.com |

| Dieckmann Condensation | Intramolecular condensation of a bicyclic lactone to form the cis-fused hydroazulene core. | Total synthesis of (−)-dendroside C aglycon. | acs.org |

| Tandem Conjugate Addition and Intramolecular Allylic Alkylation | A sequence used to efficiently provide a cyclopentane core with desired stereochemistries. | Synthesis of the bicyclic lactone precursor for the Dieckmann condensation. | acs.org |

Achieving control over the placement of double bonds (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial for the synthesis of specific this compound isomers. A reaction is regioselective when it favors bond formation at a particular position over other possible positions, while a stereoselective reaction favors the formation of one stereoisomer over another masterorganicchemistry.comstudy.com.

In the context of guaiane synthesis, stereoselectivity is paramount due to the multiple stereocenters present in the molecule. For instance, the synthesis of the 1,4,5-tri-cis-guaiane skeleton of (−)-dendroside C aglycon required a highly stereoselective preparation of the cis-hydroazulene core acs.org. This was accomplished through a sequence involving a unique Dieckmann condensation that controlled the relative stereochemistry of the fused rings acs.org.

Regioselectivity is often addressed during the introduction of unsaturation or functional groups. For example, the oxidation of silyl enol ethers to introduce unsaturation at a specific position is a common regioselective transformation. This was demonstrated in an approach to guaiane sesquiterpenes where a silyl enol ether was treated with phenylselenyl chloride, followed by oxidation and elimination to yield an α,β-unsaturated ketone with the double bond in a defined position mdpi.com.

Synthetic Modification and Derivatization of this compound

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of more complex and often biologically active derivatives.

Chemo-selective reactions are those that act on one functional group in the presence of other, similar groups. A prominent example in the chemistry of this compound is the allylic oxidation of α-guaiene to produce rotundone (B192289), a potent aroma compound with a characteristic peppery scent nih.govoeno-one.eu. This transformation specifically targets the allylic C-H bonds adjacent to the double bond in the seven-membered ring.

It is believed that in nature, rotundone is formed from α-guaiene through enzymatic or aerial oxidation at the C(3) position google.com. This transformation can be mimicked in the laboratory. The aerial oxidation of α-guaiene has been shown to be a viable, albeit slow, method for producing rotundone nih.govresearchgate.net. Various chemical methods have also been explored, including the use of iron-heme catalysts and electrochemical oxidation, although these often result in low yields researchgate.net. The spontaneous degradation of an intermediate hydroperoxide is thought to yield both rotundone and the allylic alcohol rotundol researchgate.net.

| Oxidation Method | Description | Key Products | Reference |

| Aerial Oxidation | Simple exposure of α-guaiene to air, leading to slow oxidation. | Rotundone | nih.govresearchgate.net |

| Enzymatic Oxidation | Use of enzymes like cytochrome P450 or laccase to catalyze the oxidation. | Rotundone | google.com |

| Chemical Oxidation | Use of reagents like iron-heme catalysts or electrochemical methods. | Rotundone, Rotundol | researchgate.net |

Guaiane-type sesquiterpene lactones are a large and structurally diverse group of natural products, many of which exhibit significant biological activity nih.gov. A classic and effective starting material for the synthesis of these compounds is the abundant sesquiterpene lactone (–)-α-santonin nih.gov.

A key transformation in the conversion of α-santonin to a guaiane framework is a photochemical rearrangement, often a dienone photochemical rearrangement nih.govnih.govresearchgate.net. This reaction scaffolds the characteristic researchgate.netbaranlab.org fused ring system of the guaianolides from the decalin system of santonin nih.govresearchgate.net. Following this rearrangement, a series of further reactions can be employed to synthesize specific guaiane-type sesquiterpene lactones in high yield nih.govresearchgate.net. This approach has been used to generate over 30 unique guaianolides from this single chiral pool building block nih.gov.

To understand how the structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR), chemists systematically modify different parts of the molecule and test the activity of the resulting analogues nih.govnih.govchemrxiv.org. The guaiane skeleton has been a target for such studies to explore and optimize biological effects like anti-inflammatory activity.

For example, starting from a guaiane-type sesquiterpene lactone synthesized from α-santonin, a series of derivatives were prepared to evaluate their inhibitory effects on nitric oxide (NO) production in macrophages nih.govresearchgate.net. By modifying various functional groups on the guaiane scaffold, researchers were able to identify compounds with significant inhibitory effects and discuss the structure-activity relationships, noting which parts of the molecule were crucial for the observed activity nih.govresearchgate.net. These studies are essential for designing new compounds with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activities of this compound and its derivatives, particularly the large class of guaianolide sesquiterpene lactones, are intrinsically linked to their complex three-dimensional structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the specific molecular features that confer and modulate the therapeutic effects of these compounds. By systematically altering the chemical structure of this compound derivatives and evaluating the corresponding changes in biological activity, researchers can pinpoint the key functional groups and structural motifs responsible for their actions.

Correlation between Specific Structural Features and Biological Activities

Research has established clear correlations between the presence of certain structural features in guaiane-type sesquiterpenes and their observed biological activities, such as anti-inflammatory and cytotoxic effects. The degree of unsaturation, the presence and position of oxygen-containing functional groups, and other unique structural elements like fused rings all play significant roles.

Unsaturation: A higher degree of unsaturation within the guaiane skeleton often correlates with enhanced biological activity. researchgate.net This is particularly evident in the α,β-unsaturated carbonyl moieties found in many derivatives. For instance, the presence of an α-methylene-γ-lactone group is a well-established requirement for significant cytotoxic and anti-inflammatory activity. nih.govnih.gov This reactive group can interact with biological macromolecules, contributing to the compound's mechanism of action. Similarly, an α,β-unsaturated cyclopentenone ring has been shown to be important for the anti-inflammatory and cytotoxic activities of certain guaianolides. nih.gov Studies suggest that increased unsaturation can influence properties like lipophilicity and molecular flexibility, which in turn affects the molecule's ability to penetrate cell membranes and interact with its target. researchgate.net

Oxygen-Containing Functional Groups: The type, number, and position of oxygen-containing groups are critical determinants of bioactivity.

α-Methylene-γ-lactone Moiety: This is one of the most significant features for the bioactivity of guaianolides. Numerous studies have confirmed that this moiety is essential for potent anti-inflammatory and cytotoxic effects. nih.govnih.govresearchgate.net Its reactivity, particularly for Michael-type addition with nucleophiles like the sulfhydryl groups of cysteine residues in proteins, is believed to be a primary mechanism of action.

Hydroxyl Groups (-OH): The presence and stereochemistry of hydroxyl groups significantly impact activity. For example, in the guaianolide helenalin, a hydroxyl group at the C6 position was found to be required for potent anti-inflammatory activity. nih.gov The position of these groups can affect the molecule's solubility and its ability to form hydrogen bonds with target proteins.

Ester Groups (-OOCR): Esterification at specific positions can enhance activity. SAR studies on lactucin-like guaianolides revealed that an ester group at position C8 is a major contributor to their anticancer activities. researchgate.net

Epoxide Groups: The introduction of an epoxide ring can also modulate activity. In the tenulin series of guaianolides, 2,3-epoxy derivatives were found to be marginally active in anti-inflammatory screens. nih.gov

The following table summarizes the influence of specific structural features on the anti-inflammatory activity of selected guaiane-type sesquiterpene lactone derivatives, measured by their ability to inhibit nitric oxide (NO) production.

| Compound | Key Structural Features | Biological Activity (NO Inhibition IC₅₀, µM) |

| Derivative 6g | α,β-Unsaturated ester | 14.8 |

| Derivative 7h | Saturated ester, hydroxyl group | 22.3 |

| Derivative 7i | Saturated ester, hydroxyl group | 18.3 |

| Derivative 7k | Saturated ester, hydroxyl group | 17.4 |

| Derivative 8g | α-Methylene-γ-lactone, Michael acceptor | 7.0 |

Data sourced from a study on synthetic guaiane-type sesquiterpene lactone derivatives and their effect on NO production in lipopolysaccharide-induced RAW 264.7 macrophages. nih.gov

Fused Cyclopropane (B1198618) Rings: While less common than unsaturation or oxygenation, the presence of a fused cyclopropane ring, as seen in aromadendrene-type skeletons related to guaienes, can also enhance bioactivity. This structural feature increases the rigidity of the molecule, which can lead to more specific and potent interactions with biological targets. researchgate.net

Identification of Key Pharmacophoric Elements for Modulating Cellular Responses

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target to trigger or block its response. For this compound derivatives, particularly the bioactive guaianolides, the identification of these key pharmacophoric elements is essential for understanding their mechanism of action and for designing new, more potent analogues.

The most consistently identified and crucial pharmacophoric element in bioactive guaianolides is the α-methylene-γ-lactone moiety . nih.govnih.gov This feature acts as a reactive center, specifically as a Michael acceptor. It is capable of forming covalent bonds with nucleophilic residues, such as the cysteine sulfhydryl groups found in many proteins. This alkylation capability is a key component of its ability to modulate cellular responses. For example, the anti-inflammatory action of many sesquiterpene lactones is attributed to the alkylation of the p65 subunit of the transcription factor NF-κB, which inhibits its activity and downregulates the expression of inflammatory genes.

Key pharmacophoric elements can be summarized as:

A Michael Acceptor: The α,β-unsaturated carbonyl system within the lactone ring (or sometimes a cyclopentenone ring) is the primary electrophilic center for covalent interaction. nih.govresearchgate.net

A Lipophilic Scaffold: The carbocyclic guaiane skeleton provides the necessary lipophilicity to allow the molecule to traverse cellular membranes and reach its intracellular targets.

Hydrogen Bond Donors/Acceptors: The presence of hydroxyl or carbonyl groups at specific positions contributes to the binding affinity and specificity through hydrogen bonding interactions with the target protein. researchgate.netnih.gov

SAR studies of lactucin-like guaianolides have further refined this model, indicating that the combination of the exocyclic methylene group at position C11 (part of the α-methylene-γ-lactone) and an ester group at position C8 are both critical for potent antitumor activity. researchgate.net This suggests a multi-point interaction with the target, where the ester group may act as an additional binding or recognition site, positioning the lactone ring for optimal reaction.

Biological Activities and Molecular Mechanisms of Guaiene and Its Derivatives in Vitro Studies

Anti-Inflammatory Activities

In vitro research has investigated the anti-inflammatory potential of guaiene, focusing on its effects on key inflammatory mediators and signaling pathways in cellular models.

Inhibition of Nitric Oxide (NO) Production in Inflammatory Cell Models (e.g., LPS-stimulated RAW 264.7 macrophages)

Studies have demonstrated that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. NO is a crucial pro-inflammatory mediator, and its overproduction is associated with various inflammatory conditions nih.gov. This compound has been shown to reduce nitrite (B80452) accumulation in these cells in a concentration-dependent manner, indicating its potential to suppress NO generation nih.gov. One study reported that this compound significantly inhibited NO production in a macrophage cell culture-based assay researchgate.netnih.gov. Specifically, this compound showed a 53.3 ± 2.4% inhibition of NO production in this assay researchgate.netnih.gov. Other terpenes, such as m-cymene, also showed inhibition, but this compound's effect was notably higher researchgate.netnih.gov. Essential oils containing this compound have also shown anti-inflammatory activity, including the inhibition of NO production in LPS-stimulated RAW 264.7 cells figshare.commdpi.com.

Below is a table summarizing the effect of this compound on NO production in RAW 264.7 cells:

| Compound | Cell Model | Stimulus | Effect on NO Production | Inhibition Rate (%) | Reference |

| This compound | RAW 264.7 macrophages | LPS | Inhibits | 53.3 ± 2.4 | researchgate.netnih.gov |

| This compound | LPS-stimulated RAW 264.7 cells | LPS | Decreased nitrite accumulation | Concentration-dependent | nih.gov |

Modulation of Pro-inflammatory Gene Expression and Protein Production (e.g., Cyclooxygenase-2 (COX-2))

The anti-inflammatory effects of this compound may also involve the modulation of pro-inflammatory gene expression and protein production, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, which are potent mediators of inflammation medsci.orgnih.gov. While direct studies specifically on this compound's effect on COX-2 expression are less detailed in the provided results, related research on other terpenes and anti-inflammatory agents in similar models provides context. Terpenoids, in general, have been reported to inhibit the production of inflammatory mediators such as NO and PGE₂, often by inhibiting the enzymes responsible for their production researchgate.net. Inhibition of iNOS and COX-2 expression is a common mechanism for reducing inflammation core.ac.uksemanticscholar.org. Essential oils containing this compound have been shown to alleviate the mRNA levels of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-induced macrophages mdpi.com.

Cellular Signaling Pathways Underlying Anti-Inflammatory Effects

The anti-inflammatory effects of this compound are suggested to be mediated through the modulation of cellular signaling pathways. One significant pathway implicated in inflammatory responses is the nuclear factor kappa B (NF-κB) pathway semanticscholar.orgnih.gov. Activation of NF-κB leads to the expression of various pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2 nih.govsemanticscholar.org. Studies on terpenes, including this compound, have indicated their ability to suppress NF-κB activity researchgate.netnih.govnih.gov. This suppression of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1α researchgate.netnih.govnih.gov. Essential oils containing this compound have also been shown to reduce NF-κB/p65 translocation in LPS-induced macrophages mdpi.com. This suggests that this compound may exert its anti-inflammatory effects, at least in part, by interfering with the activation and translocation of NF-κB.

Antimicrobial Activities

This compound and its derivatives have also demonstrated antimicrobial properties in in vitro studies, exhibiting effects against both bacteria and fungi.

Antibacterial Effects Against Specific Bacterial Strains

Research indicates that this compound possesses antibacterial activity against specific bacterial strains. Essential oils containing α-guaiene have shown antibacterial potential against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli ijpsonline.com. One study reported that the n-hexane extract of Barringtonia asiatica seeds, which contains this compound, exhibited antibacterial activity against S. aureus and E. coli researchgate.net. Another study on essential oil from Eugenia pyriformis, containing α-guaiene, showed moderate inhibition of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) scielo.brscielo.br. Beta-guaiene has also been identified as a component in essential oils that displayed antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov.

Below is a table summarizing some reported antibacterial activities related to this compound:

| Compound/Extract Containing this compound | Bacterial Strain(s) Tested | Observed Activity | Reference |

| Essential oil with α-guaiene | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Promising results | ijpsonline.com |

| Barringtonia asiatica seed extract (contains this compound) | Staphylococcus aureus, Escherichia coli | Exhibited antibacterial activity | researchgate.net |

| Essential oil with α-guaiene (Eugenia pyriformis) | Staphylococcus aureus, MRSA | Moderate inhibition | scielo.brscielo.br |

| Essential oil with β-guaiene | MRSA | Displayed antibacterial effects | nih.govnih.gov |

Antifungal Properties (e.g., against wood-decay fungi)

This compound has also exhibited antifungal properties in laboratory settings, including activity against wood-decay fungi and other pathogenic fungi. Alpha-guaiene (B1239748) isolated from patchouli oil has demonstrated antifungal activity against several pathogenic fungi, including Aspergillus niger, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes f1000research.com. Minimum inhibitory concentration (MIC) values were determined for α-guaiene against these fungal strains f1000research.com. Beta-guaiene has been identified as a component in essential oil that showed antifungal activity against wood decay fungi such as Laetiporus sulphureus and Trametes versicolor researchgate.netcolab.ws. While guaiol, a derivative with a guaiane (B1240927) skeleton, has also shown significant antifungal activity against wood-rotting fungi like Laetiporus sulphureus and Lenzites betulina mdpi.com.

Below is a table summarizing some reported antifungal activities related to this compound and its derivatives:

| Compound/Extract Containing this compound | Fungal Strain(s) Tested | Observed Activity | Reference |

| α-Guaiene | Aspergillus niger, Candida albicans, Microsporum gypseum, Trichophyton mentagrophytes | Antifungal activity | f1000research.com |

| Essential oil with β-guaiene | Laetiporus sulphureus, Trametes versicolor | Antifungal activity | researchgate.netcolab.ws |

| Guaiol (this compound derivative) | Laetiporus sulphureus, Lenzites betulina | Significant antifungal activity | mdpi.com |

Proposed Cellular and Molecular Mechanisms

In vitro studies suggest several potential cellular and molecular mechanisms by which this compound and its derivatives may exert their biological effects. These mechanisms can involve interactions with cellular membranes, modulation of reactive oxygen species (ROS) levels, and potentially hydrogen bonding interactions.

Alterations in membrane permeability have been proposed as a cellular mechanism for some guaiane-type sesquiterpenes. Studies on other compounds, such as hydroxylated derivatives like ledol, suggest that increased water solubility can facilitate cellular uptake and enhance interaction with membrane phospholipids. researchgate.net The presence of specific structural features, like a fused cyclopropane (B1198618) ring in ledene and isoledene, can influence membrane permeability through changes in molecular shape. researchgate.net While direct evidence for this compound specifically altering membrane permeability is limited in the provided search results, studies on other terpenes and sesquiterpenes highlight this as a potential mechanism of action scielo.brhorizonepublishing.comscispace.comcreative-bioarray.com.

Reactive oxygen species (ROS) formation is another proposed mechanism. Hydroxylated guaiane derivatives, such as ledol, have been shown to induce the formation of reactive oxygen species in bacterial cells. researchgate.net Excessive ROS formation can lead to oxidative stress and cell damage. nih.gov While some studies indicate this compound's potential antioxidant activity in cell-based assays smolecule.com, suggesting it can scavenge free radicals and protect cells from oxidative stress , other research on terpenes, including this compound, has investigated their effect on superoxide (B77818) and nitric oxide generation in macrophage cell cultures nih.gov. This compound significantly inhibited nitric oxide production in a macrophage cell culture-based assay. nih.gov